molecular formula C18H18N4O3 B4502679 1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4502679
M. Wt: 338.4 g/mol
InChI Key: DDEZPYFACSAGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of furan, benzimidazole, and pyrrolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the benzimidazole derivative: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Construction of the pyrrolidine ring: This step might involve the cyclization of an appropriate precursor.

    Coupling reactions: The final compound can be obtained by coupling the furan-2-ylmethyl and benzimidazole intermediates with the pyrrolidine derivative under suitable conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The furan, benzimidazole, and pyrrolidine moieties may each contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide: can be compared with other compounds containing furan, benzimidazole, or pyrrolidine rings.

    Furan derivatives: Known for their aromaticity and potential biological activity.

    Benzimidazole derivatives: Often used in pharmaceuticals for their antimicrobial and antiparasitic properties.

    Pyrrolidine derivatives: Commonly found in natural products and synthetic drugs.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-N-(2-methyl-3H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-19-15-5-4-13(8-16(15)20-11)21-18(24)12-7-17(23)22(9-12)10-14-3-2-6-25-14/h2-6,8,12H,7,9-10H2,1H3,(H,19,20)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEZPYFACSAGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.